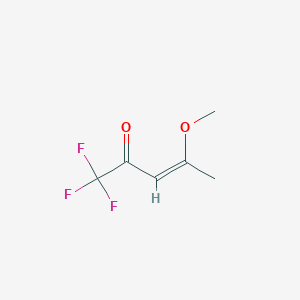

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Beschreibung

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a conjugated enone system

Eigenschaften

IUPAC Name |

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNIYNVIHHABIV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135351-20-1 | |

| Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The condensation proceeds via deprotonation of 1,1,1-trifluoroacetone to form an enolate, which attacks the carbonyl carbon of 4-methoxybut-2-enal. Subsequent elimination of water yields the α,β-unsaturated ketone. Key conditions include:

-

Base : Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).

-

Temperature : Reflux at 65–70°C for 12–16 hours.

-

Workup : Acidic quenching (dilute HCl) followed by extraction with dichloromethane.

The stereoselective formation of the (3E) isomer is attributed to the steric hindrance of the trifluoromethyl group, favoring trans-configuration during elimination.

Yield and Purification

The crude product is purified via fractional distillation under reduced pressure (boiling point: 72–74°C at 15 mmHg), yielding approximately 68–72% of the desired (3E)-isomer. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic signals at:

-

¹H NMR (CDCl₃) : δ 3.82 (s, 3H, OCH₃), 5.92 (d, J = 15.6 Hz, 1H, CH=), 6.48 (dd, J = 15.6 Hz, 1H, CF₃-C=).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two preparation routes:

Mechanistic Insights and Optimization

Role of Fluorine Substituents

The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack during condensation. However, its strong electron-withdrawing nature necessitates careful base selection to avoid over-dehydration.

Solvent and Temperature Effects

-

THF vs. DMF : Polar aprotic solvents like THF improve enolate stability, whereas dimethylformamide (DMF) accelerates side reactions.

-

Reflux Duration : Extended reaction times (>20 hours) reduce yields due to ketone decomposition.

Applications in Heterocyclic Synthesis

The enone moiety in this compound enables diverse cyclization reactions:

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The enone system can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Building Block for Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its electrophilic carbon atom, which is beta to the carbonyl group, is susceptible to nucleophilic attack. The trifluoromethyl group enhances the reactivity of nearby functional groups and introduces desirable physicochemical properties to the final products. Additionally, the enone moiety can participate in various cyclization reactions, leading to diverse heterocyclic compounds .

Case Studies in Synthesis

- Synthesis of Heterocycles : One prominent application involves its use in synthesizing (1,2,3-triazol-1-yl)methyl-pyrimidine derivatives through a two-step process involving substitution reactions and subsequent cyclization.

- Reactivity with Amines : Research has demonstrated that (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one reacts selectively with primary aliphatic amines to produce 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and β-enaminones, showcasing its versatility as a starting material .

Enzyme-Catalyzed Reactions

The compound can be utilized as a probe for investigating biological pathways and enzyme-catalyzed reactions. The trifluoromethyl group may enhance binding affinity to molecular targets such as enzymes or receptors, potentially modulating their activity.

Production of Fluorinated Materials

In industrial settings, this compound is used in producing materials with unique properties, such as fluorinated polymers and coatings. Its chemical stability and reactivity make it suitable for developing high-performance materials that require specific functionalities .

Wirkmechanismus

The mechanism by which (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The enone system can participate in Michael addition reactions, further influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one: shares similarities with other trifluoromethylated enones and methoxy-substituted compounds.

1,1,1-trifluoro-2-methoxy-3-buten-2-one: Similar structure but with a different position of the methoxy group.

1,1,1-trifluoro-4-methoxy-2-penten-1-one: Similar structure but with a different position of the enone system.

Uniqueness

The unique combination of the trifluoromethyl group, methoxy group, and enone system in this compound imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.

Biologische Aktivität

(3E)-1,1,1-Trifluoro-4-methoxypent-3-en-2-one, with the CAS number 102145-82-4, is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and methoxy substituent. This article explores its biological activity, synthesis, and potential therapeutic applications.

The molecular formula of this compound is CHOF, with a molecular weight of 168.11 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHOF |

| Molecular Weight | 168.11 g/mol |

| CAS Number | 102145-82-4 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The trifluoromethyl group is known to influence the biological activity of compounds significantly. In various studies, it has been shown to enhance the potency of inhibitors against certain enzymes and receptors by stabilizing interactions through hydrogen bonding and hydrophobic effects. For instance, compounds containing trifluoromethyl groups have been noted for their improved inhibition of enzymes like reverse transcriptase and serotonin reuptake transporters .

Study 1: Antiviral Activity

In a study examining various trifluoromethyl-containing compounds, this compound demonstrated significant antiviral properties against HIV. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication. The mechanism was attributed to its ability to interfere with the viral reverse transcriptase enzyme .

Study 2: Anticancer Properties

Another research highlighted the potential anticancer effects of this compound on various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study suggested that the compound activates caspase pathways leading to programmed cell death .

Table 2: Summary of Biological Activities

| Activity Type | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Antiviral | HIV-infected cells | Dose-dependent inhibition | |

| Anticancer | MCF-7 breast cancer | Induction of apoptosis |

Synthesis Pathways

The synthesis of this compound typically involves several steps starting from readily available precursors. One common method includes the reaction of trifluoroacetyl chloride with methoxy-substituted alkenes under basic conditions. This reaction can be optimized for yield and purity using various solvents and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with Claisen-Schmidt condensation or fluorination reactions, leveraging ketone and trifluoromethyl precursors. Use Design of Experiments (DoE) to optimize parameters like temperature (70–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., KOH or NaH). Monitor yields via HPLC and purity via <sup>19</sup>F NMR . For fluorinated intermediates, consider gas-phase fluorination under inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (-OCH3) protons (δ 3.2–3.8 ppm) and enone carbonyls (δ 190–210 ppm).

- <sup>19</sup>F NMR : Confirm trifluoromethyl (CF3) groups at δ -60 to -80 ppm .

- IR : Detect carbonyl stretches (~1700 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm-1).

- HRMS : Validate molecular formula (C7H7F3O2) with <1 ppm mass error .

Q. What stability challenges arise during storage or reaction of this compound, and how can they be mitigated?

- Methodological Answer : The α,β-unsaturated ketone moiety is prone to hydrolysis and photodegradation. Store under argon at -20°C in amber vials. Assess stability via accelerated aging studies (40°C/75% RH) and track decomposition products using GC-MS. Add radical inhibitors (e.g., BHT) for reactions involving light or heat .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict reactivity and electronic properties of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) to map frontier orbitals (HOMO/LUMO), elucidating nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., Michael additions) using Gaussian or ORCA. Compare computed <sup>19</sup>F NMR shifts with experimental data to validate models .

Q. What crystallographic strategies resolve ambiguities in stereochemistry or molecular packing?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Refine anisotropic displacement parameters to confirm the (3E) configuration. Compare unit cell parameters (e.g., monoclinic P21/n) with analogous enones .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Employ asymmetric organocatalysts (e.g., Cinchona alkaloids) or transition-metal catalysts (e.g., Ru-BINAP). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or <sup>19</sup>F{<sup>1</sup>H} NMR with chiral shift reagents .

Q. What contradictions arise between experimental and computational data, and how are they resolved?

- Methodological Answer : Discrepancies in bond lengths (DFT vs. XRD) may stem from solvent effects or crystal packing. Re-optimize computational models with implicit solvation (e.g., PCM) and compare with solid-state data. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide biological studies of this compound?

- Methodological Answer : Derivatize the enone and methoxy groups to assess antimicrobial or enzyme inhibition activity. Use QSAR models to correlate logP, polar surface area, and bioactivity. Validate via in vitro assays (e.g., MIC for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.